molecular formula C12H19NO3 B6796513 N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide

N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide

Cat. No.: B6796513
M. Wt: 225.28 g/mol
InChI Key: ORIZKKNSCAZBCW-UHFFFAOYSA-N
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Description

N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide is an organic compound with a complex structure that includes a cyclopentyl ring, a cyclobutane ring, and a carboxamide group

Properties

IUPAC Name

N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12(4-2-3-5-12)8-13-11(15)9-6-10(14)7-9/h9H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIZKKNSCAZBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CNC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide typically involves multiple steps:

  • Formation of the Methoxycyclopentyl Intermediate

      Starting Material: Cyclopentanone.

      Reagents: Methanol and an acid catalyst (e.g., sulfuric acid).

      Conditions: Refluxing the mixture to form 1-methoxycyclopentane.

  • Alkylation

      Intermediate: 1-methoxycyclopentane.

      Reagents: Methyl iodide and a base (e.g., potassium carbonate).

      Conditions: Stirring at room temperature to form (1-methoxycyclopentyl)methyl iodide.

  • Formation of the Cyclobutane Ring

      Starting Material: 1,3-butadiene.

      Reagents: A suitable catalyst (e.g., rhodium-based catalyst).

      Conditions: High pressure and temperature to form cyclobutane.

  • Coupling Reaction

      Reagents: (1-methoxycyclopentyl)methyl iodide and cyclobutane-1,3-dione.

      Conditions: Heating under reflux in the presence of a base (e.g., sodium hydride) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidation of the methoxy group to form a carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction of the carbonyl group to form an alcohol derivative.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in the presence of a base to deprotonate the nucleophile.

      Products: Substitution of the methoxy group with the nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Rhodium-based catalysts for cyclobutane formation.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The cyclobutane ring provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methoxycyclopentyl)methyl]-3-oxocyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of cyclobutane.

    N-[(1-methoxycyclopentyl)methyl]-3-oxocyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

N-[(1-methoxycyclopentyl)methyl]-3-oxocyclobutane-1-carboxamide is unique due to the presence of both cyclopentyl and cyclobutane rings, which confer distinct steric and electronic characteristics. This uniqueness can lead to different reactivity and binding properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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